5-Chloro-1-(3-fluorophenyl)-1-oxopentane

描述

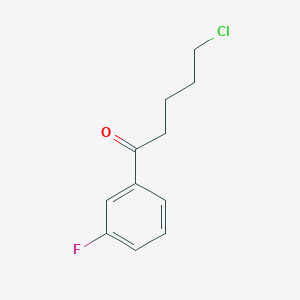

5-Chloro-1-(3-fluorophenyl)-1-oxopentane is an organic compound that features a chloro group, a fluorophenyl group, and a ketone functional group within its structure

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane typically involves the reaction of 3-fluorobenzene with a suitable chloroalkane under controlled conditions. One common method is the Friedel-Crafts acylation, where 3-fluorobenzene reacts with 5-chloropentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Types of Reactions:

Oxidation: The ketone group in this compound can undergo oxidation to form carboxylic acids under strong oxidizing conditions.

Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of 5-chloro-1-(3-fluorophenyl)-1-pentanoic acid.

Reduction: Formation of 5-chloro-1-(3-fluorophenyl)-1-pentanol.

Substitution: Formation of 5-amino-1-(3-fluorophenyl)-1-oxopentane or 5-thio-1-(3-fluorophenyl)-1-oxopentane.

科学研究应用

5-Chloro-1-(3-fluorophenyl)-1-oxopentane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro and fluorophenyl groups may enhance the compound’s binding affinity and specificity towards certain targets.

相似化合物的比较

5-Chloro-1-(4-fluorophenyl)-1-oxopentane: Similar structure but with the fluorine atom at the para position.

5-Chloro-1-(3-chlorophenyl)-1-oxopentane: Similar structure but with a chloro group instead of a fluorine atom.

5-Bromo-1-(3-fluorophenyl)-1-oxopentane: Similar structure but with a bromo group instead of a chloro group.

Uniqueness: 5-Chloro-1-(3-fluorophenyl)-1-oxopentane is unique due to the specific positioning of the chloro and fluorophenyl groups, which can influence its reactivity and interactions with other molecules. The presence of both electron-withdrawing groups (chloro and fluoro) can enhance its stability and binding properties in various applications.

生物活性

5-Chloro-1-(3-fluorophenyl)-1-oxopentane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

This compound is synthesized through various organic reactions, often involving halogenation and acylation processes. The structure features a chloro group and a fluorophenyl moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Preliminary studies suggest that it may exert cytotoxic effects through apoptosis induction in cancer cells. The compound's mechanism appears to involve the modulation of apoptotic pathways, particularly through the regulation of Bcl-2 and Bax proteins, which are critical in the mitochondrial pathway of apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including non-small cell lung cancer (A549) cells. The compound has shown an IC50 value indicating effective inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | X.XX | Apoptosis induction via Bcl-2/Bax regulation |

Note: Specific IC50 values for this compound were not provided in the available literature but are suggested to be in a competitive range with known anticancer agents.

Other Biological Activities

In addition to its anticancer properties, this compound has been studied for its potential anti-inflammatory and antimicrobial activities. The presence of halogen substituents enhances its interaction with biological targets, making it a candidate for further pharmacological exploration.

Case Studies

Several case studies have evaluated the biological activity of compounds similar to this compound:

- Case Study on Lung Cancer :

- A study assessed the effects of halogenated compounds on A549 cells, revealing that compounds with similar structures could significantly decrease cell viability and induce apoptosis through mitochondrial pathways.

- Case Study on Antimicrobial Activity :

- Research focused on the antibacterial properties of halogenated ketones indicated that compounds with similar functional groups exhibited potent activity against Gram-positive bacteria.

常见问题

Basic Research Questions

Q. What synthetic routes are available for 5-Chloro-1-(3-fluorophenyl)-1-oxopentane, and what are their key reaction conditions?

Methodological Answer: The synthesis of halogenated ketones like this compound often employs nucleophilic substitution or Friedel-Crafts acylation. A phase-transfer catalysis (PTC) approach using propargyl bromide and K₂CO₃ in dimethylformamide (DMF) is effective for introducing alkynyl groups, as demonstrated in similar indoline-dione derivatives . Key conditions include:

- Catalyst : Tetrabutylammonium bromide (TBAB) at 0.1 mmol.

- Temperature : Room temperature for 12–24 hours.

- Purification : Column chromatography with ethyl acetate/hexane eluent.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns on the fluorophenyl ring and ketone position. Coupling constants (e.g., ) help identify meta-fluorine effects .

- X-ray Crystallography : Refine structural data using SHELXL (for small-molecule refinement) and visualize with ORTEP-III for thermal ellipsoid modeling .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ = 244.06).

Q. What safety precautions are recommended given limited toxicity data?

Methodological Answer: While acute toxicity data for this compound are unavailable, structurally similar chlorinated aromatics (e.g., 3-Chlorophenanthrene) require:

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (Category 4 acute toxicity per EU-GHS) .

- Waste Management : Segregate halogenated waste for incineration to avoid soil/water contamination .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing halogen exchange side reactions?

Methodological Answer: Halogen exchange (e.g., Cl⁻ displacement by F⁻) can be suppressed by:

- Solvent Choice : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states without nucleophilic interference .

- Catalyst Screening : Test silver(I) or copper(I) salts to sequester halide byproducts.

- Kinetic Monitoring : Track reaction progress via in-situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹).

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data?

Methodological Answer:

- DFT Calculations : Compare computed H NMR chemical shifts (GIAO method, B3LYP/6-311+G(d,p)) with experimental data to validate conformational models.

- Dynamic Effects : Account for solvent and temperature dependencies in simulations. For example, DMSO-d₆ increases deshielding of aromatic protons by ~0.3 ppm .

- Cross-Validation : Use multiple software (Gaussian, ORCA) to ensure reproducibility of computational results.

Q. How to assess environmental persistence when degradation data is unavailable?

Methodological Answer: In absence of experimental ecotoxicity data (e.g., half-life, BCF):

- QSAR Modeling : Predict log (octanol-water coefficient) using EPI Suite™ to estimate bioaccumulation potential. For this compound, predicted log ≈ 3.2 suggests moderate mobility in soil .

- Read-Across Analysis : Compare with structurally analogous compounds (e.g., 3-Chlorophenol) showing >60 days in aquatic systems, implying persistence .

属性

IUPAC Name |

5-chloro-1-(3-fluorophenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO/c12-7-2-1-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKBHEVQDRVRDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622001 | |

| Record name | 5-Chloro-1-(3-fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487058-73-1 | |

| Record name | 5-Chloro-1-(3-fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。